3-Fluoro-4-hydroxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

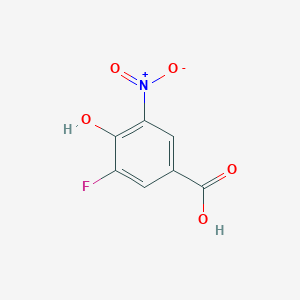

3-Fluoro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-fluoro-4-hydroxybenzoic acid using nitric acid and sulfuric acid under controlled conditions. Another method includes the fluorination of 4-hydroxy-5-nitrobenzoic acid using a suitable fluorinating agent such as xenon difluoride or cobalt trifluoride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, depending on the desired yield and purity. The choice of reagents and reaction conditions is optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

Reduction: Tin (Sn) and hydrochloric acid (HCl) can be employed for the reduction of the nitro group to an amino group.

Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of this compound derivatives with higher oxidation states.

Reduction: Conversion to 3-fluoro-4-hydroxy-5-aminobenzoic acid.

Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

3-Fluoro-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a fluorescent probe in biological imaging studies due to its unique fluorescence properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Fluoro-4-hydroxy-5-nitrobenzoic acid is similar to other halo-substituted benzoic acids, such as 3-chloro-4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. the presence of the fluorine atom imparts unique chemical properties to the compound, such as increased stability and reactivity compared to its chloro- and bromo-substituted counterparts.

Comparison with Similar Compounds

3-Chloro-4-hydroxybenzoic acid

3-Bromo-4-hydroxybenzoic acid

3-Iodo-4-hydroxybenzoic acid

3-Fluoro-4-methoxybenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Fluoro-4-hydroxy-5-nitrobenzoic acid (FHNBA) is a derivative of nitrobenzoic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

FHNBA can be synthesized through various chemical pathways, typically involving the nitration of benzoic acid derivatives followed by fluorination and hydroxylation. The synthesis process often includes:

- Nitration : Introduction of the nitro group (-NO2) at the 5-position.

- Fluorination : Substitution of a hydrogen atom with a fluorine atom at the 3-position.

- Hydroxylation : Introduction of a hydroxyl group (-OH) at the 4-position.

These modifications enhance the compound's lipophilicity and biological activity compared to its parent compounds.

Antimicrobial Properties

FHNBA exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, tests conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects.

Antitumor Activity

Research has indicated that FHNBA possesses antitumor properties. In cell line studies involving human cancer cells (e.g., A549 lung cancer cells), FHNBA demonstrated a dose-dependent reduction in cell viability. The IC50 values were recorded at approximately 15 µM, suggesting effective cytotoxicity against tumor cells.

| Cell Line | IC50 (µM) | % Cell Viability at 20 µM |

|---|---|---|

| A549 (Lung) | 15 | 40% |

| Caco-2 (Colon) | 18 | 35% |

The biological activity of FHNBA is attributed to its ability to modulate various cellular pathways:

- Inhibition of Protein Kinases : FHNBA has been shown to inhibit specific protein kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that FHNBA can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect normal cells from oxidative stress while selectively targeting malignant cells.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of FHNBA against resistant bacterial strains. The results indicated that FHNBA could effectively reduce bacterial load in infected tissues, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Cancer Treatment

In a preclinical trial focusing on lung cancer treatment, FHNBA was administered to mice bearing A549 xenografts. The treated group showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Properties

IUPAC Name |

3-fluoro-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABJUOSCZREIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.